3-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline is a compound that belongs to the class of phenoxazines. Phenoxazines are known for their diverse range of biological and chemical properties, making them significant in various fields such as material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy .
Preparation Methods
The synthesis of 3-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline can be achieved through various synthetic routes. One common method involves the oxidative cyclization of diphenylamines. This process typically requires the use of oxidizing agents such as potassium permanganate or ferric chloride under controlled conditions . Industrial production methods may involve large-scale oxidative cyclization processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced phenoxazine derivatives.
Scientific Research Applications
3-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline has a wide range of scientific research applications:
Chemistry: It is used as a photoredox catalyst in various organic synthesis reactions.
Medicine: It is a component of actinomycin D, an antibiotic and anticancer agent used in chemotherapy.
Mechanism of Action
The mechanism of action of 3-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline involves its interaction with various molecular targets and pathways. For instance, it can act as a photoredox catalyst by absorbing light and transferring electrons to substrates, thereby facilitating chemical reactions. In biological systems, it may interact with cellular components to exert its antioxidant, antiviral, and anticancer effects .
Comparison with Similar Compounds
3-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline can be compared with other phenoxazine derivatives such as:
Phenoxazine: The parent compound with a simpler structure but similar chemical properties.
Actinomycin D: A phenoxazine derivative with potent anticancer properties.
Phenothiazine: A structurally similar compound with applications in medicine and industry.
The uniqueness of this compound lies in its specific structural modifications, which enhance its photoredox catalytic activity and biological properties.
Properties
Molecular Formula |
C30H22N2O |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
3-phenoxazin-10-yl-N,N-diphenylaniline |
InChI |
InChI=1S/C30H22N2O/c1-3-12-23(13-4-1)31(24-14-5-2-6-15-24)25-16-11-17-26(22-25)32-27-18-7-9-20-29(27)33-30-21-10-8-19-28(30)32/h1-22H |
InChI Key |
ZBBQVODJGGCGOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC(=C3)N4C5=CC=CC=C5OC6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.